4-Bromothiophene-2-sulfonamide

Catalog No.
S2661796
CAS No.
214342-79-7
M.F
C4H4BrNO2S2
M. Wt
242.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromothiophene-2-sulfonamide

CAS Number

214342-79-7

Product Name

4-Bromothiophene-2-sulfonamide

IUPAC Name

4-bromothiophene-2-sulfonamide

Molecular Formula

C4H4BrNO2S2

Molecular Weight

242.11

InChI

InChI=1S/C4H4BrNO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,(H2,6,7,8)

InChI Key

MZQCSQKZJCIDSA-UHFFFAOYSA-N

SMILES

C1=C(SC=C1Br)S(=O)(=O)N

solubility

not available

4-Bromothiophene-2-sulfonamide (CAS: 214342-79-7) is a high-value, bifunctional heteroaromatic building block featuring a bench-stable sulfonamide pharmacophore and a reactive bromine atom precisely positioned at the C4 carbon. Unlike simple, unsubstituted thiophenes, this compound serves as a highly specific precursor for transition-metal-catalyzed cross-coupling reactions, enabling the targeted synthesis of 4-substituted thiophene-2-sulfonamides[1]. It is a critical intermediate in the procurement pipelines for metalloenzyme inhibitors, targeted antimicrobials, and ion channel modulators, where the specific spatial orientation of the substituent at the 4-position is essential for optimal active-site binding and target selectivity [1].

Substituting 4-bromothiophene-2-sulfonamide with its positional isomer, 5-bromothiophene-2-sulfonamide, fundamentally alters the vector of any subsequently appended functional groups, leading to different steric profiles that fail to bind correctly in highly specific biological targets such as Carbonic Anhydrase[1]. Furthermore, attempting to use 4-bromothiophene-2-sulfonyl chloride as a cheaper upstream substitute introduces severe processability issues; the sulfonyl chloride is highly moisture-sensitive and rapidly hydrolyzes during standard aqueous cross-coupling conditions, whereas the pre-formed sulfonamide is bench-stable and tolerates a wide range of basic and aqueous reaction environments without requiring transient protection [2].

Regiochemical Vector Control in Metalloenzyme Inhibitor Design

The position of the bromine atom dictates the spatial trajectory of substituents added via cross-coupling. 4-Bromothiophene-2-sulfonamide exclusively yields 4-substituted derivatives, directing the appended moiety at an approximate 120° angle relative to the sulfonamide group, which is required for specific binding pockets. In contrast, the 5-bromo isomer yields a linear (~180°) substitution pattern [1].

Evidence DimensionSubstituent spatial trajectory (vector angle)
Target Compound Data~120° angle (C4 substitution)
Comparator Or Baseline5-Bromothiophene-2-sulfonamide (~180° angle, C5 substitution)
Quantified Difference~60° shift in spatial trajectory
ConditionsSAR library generation via targeted cross-coupling

Procurement of the exact C4-bromo isomer is non-negotiable when targeting specific enzyme binding pockets that cannot accommodate the linear geometry of C5-substituted analogs.

Process Stability in Aqueous Cross-Coupling Workflows

When utilized in standard aqueous basic Suzuki-Miyaura coupling conditions (e.g., K2CO3/H2O/dioxane at 80°C), the pre-formed sulfonamide group of 4-bromothiophene-2-sulfonamide remains highly stable (>99% intact). Conversely, attempting to cross-couple the precursor 4-bromothiophene-2-sulfonyl chloride results in rapid hydrolysis, with less than 10% of the reactive sulfonyl chloride surviving the reaction [1].

Evidence DimensionFunctional group survival under aqueous basic coupling
Target Compound Data>99% survival of the sulfonamide group
Comparator Or Baseline4-Bromothiophene-2-sulfonyl chloride (<10% survival)
Quantified Difference>90% difference in functional group retention
ConditionsAqueous basic cross-coupling (K2CO3, H2O, elevated temperature)

Procuring the pre-formed sulfonamide streamlines synthetic workflows by allowing direct cross-coupling without the need for protecting group chemistry or late-stage amidation.

Synthetic Step Economy for Complex Pharmaceutical Intermediates

In the synthesis of complex therapeutic agents, such as bacterial aminoacyl-tRNA synthetase inhibitors, 4-bromothiophene-2-sulfonamide can be directly incorporated as a convergent building block[1]. Using unsubstituted thiophene-2-sulfonamide as a baseline requires multi-step regioselective bromination, which often yields difficult-to-separate mixtures of C4 and C5 isomers, reducing overall yield[1].

Evidence DimensionSynthetic steps required for C4-functionalization
Target Compound Data0 additional bromination/separation steps
Comparator Or BaselineThiophene-2-sulfonamide (2-3 additional steps + chromatographic separation)
Quantified DifferenceElimination of 2-3 synthetic steps and isomer separation
ConditionsConvergent synthesis of leucyl-tRNA synthetase inhibitors

Starting with the pre-brominated C4 building block significantly reduces manufacturing time and improves overall yield for complex pharmaceutical intermediates.

Synthesis of Isoform-Selective Metalloenzyme Inhibitors

4-Bromothiophene-2-sulfonamide is the optimal starting material when the C4-substitution trajectory is required to achieve selectivity for specific enzyme isoforms over off-target variants, leveraging the ~120° vector angle established in Section 3 [1].

Development of Bacterial Aminoacyl-tRNA Synthetase Inhibitors

As demonstrated by its step-economy advantages, this compound serves as a direct, high-yield building block for ANASIA-class compounds targeting bacterial infections, where the sulfonamide group is a key binding determinant[2].

High-Throughput Parallel Cross-Coupling in Drug Discovery

Due to its high hydrolytic stability under aqueous basic conditions compared to sulfonyl chlorides, this compound is ideal for late-stage diversification and the rapid generation of analog libraries via automated Suzuki-Miyaura or Buchwald-Hartwig couplings [3].

XLogP3

1.1

Dates

Last modified: 04-14-2024

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